5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
“5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C15H15BrN2O2 . It is a structure that includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Scientific Research Applications
Molecular Structure and Interactions
One study focused on the condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde to form a specific indole derivative. This research detailed the characterization of the resulting compound through spectroscopic, thermal tools, and X-ray crystallography. The study also explored the molecule's electronic spectra, molecular orbital energy levels, and thermal stability, revealing its good thermal stability up to 215°C (Barakat et al., 2017).
Synthesis of Indole Derivatives
Another application in scientific research involves the synthesis of indole derivatives. For instance, a process was described for preparing 3,3-dibromo-1,3-dihydroindol-2-ones, serving as precursors for Indole-2,3-diones, through a reaction involving indole-3-carbaldehyde. This synthesis route highlights the compound's role in generating structurally complex indole derivatives (Parrick et al., 1989).
Crystallography and Hydrogen Bonding
Research on 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone emphasized its crystallographic features, where molecules are paired by aminocarbonyl hydrogen bonds, forming ribbons linked by further hydrogen bonds. This study sheds light on the molecular arrangement and interactions critical for understanding the compound's structural properties (Ali et al., 2005).
Antimicrobial Activity
Further, the synthesis and evaluation of new indole semicarbazones from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde have been documented, revealing some derivatives' potent antifungal activity against C. albicans and C. rugosa. This study illustrates the compound's potential in developing antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).
Future Directions
Properties
IUPAC Name |
5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-12-3-4-14-13(7-12)11(10-19)8-18(14)9-15(20)17-5-1-2-6-17/h3-4,7-8,10H,1-2,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPAZXISZRGLIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355526 |
Source
|
Record name | 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434299-46-4 |
Source
|
Record name | 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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